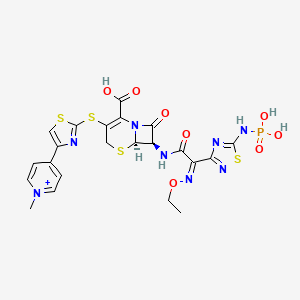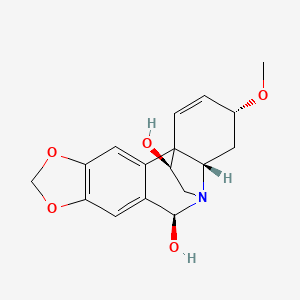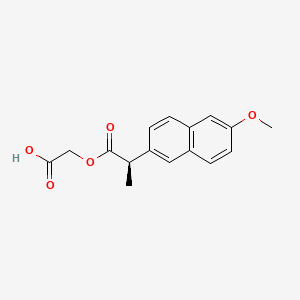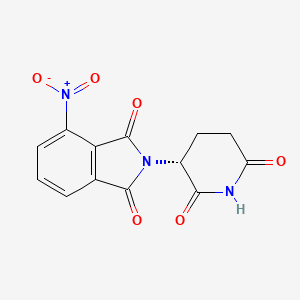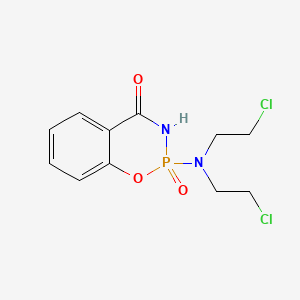
2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process involving the reaction of phosphorous oxychloride (POCl₃) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction mixture is cooled to -15 to -10°C and stirred continuously while adding the reagents. The temperature is gradually increased to 20-40°C, and the reaction is conducted until the conversion of the substrates is complete .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve pharmacopoeial purity .
化学反応の分析
Types of Reactions
Cyclophosphamide undergoes various chemical reactions, including:
Oxidation: It is metabolized in the liver to form active metabolites.
Reduction: Involves the reduction of the oxazaphosphorine ring.
Substitution: The chloroethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Catalyzed by cytochrome P450 enzymes in the liver.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Typically involves nucleophiles like thiols or amines.
Major Products Formed
4-Ketocyclophosphamide: Formed during oxidation.
Carboxyphosphamide: Another oxidation product.
Aldophosphamide: An intermediate metabolite.
科学的研究の応用
Cyclophosphamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkylating agents.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Widely used in chemotherapy for various cancers, including lymphoma, leukemia, and breast cancer.
Industry: Employed in the synthesis of other pharmaceutical compounds
作用機序
Cyclophosphamide exerts its effects by cross-linking DNA strands, leading to the disruption of DNA replication and transcription. This action is primarily mediated through its active metabolites, which form covalent bonds with DNA. The compound targets rapidly dividing cells, making it effective against cancer cells. The involvement of cytochrome P450 enzymes in its activation is crucial for its pharmacological activity .
類似化合物との比較
Similar Compounds
Ifosfamide: Another nitrogen mustard alkylating agent with a similar structure.
Chlorambucil: A related compound used in chemotherapy.
Melphalan: Another alkylating agent with similar therapeutic applications.
Uniqueness
Cyclophosphamide is unique due to its dual role as an anticancer and immunosuppressive agent. Its ability to be activated in the liver to form active metabolites distinguishes it from other similar compounds. Additionally, its broad spectrum of activity against various cancers and its use in combination therapies highlight its versatility .
特性
CAS番号 |
156454-80-7 |
|---|---|
分子式 |
C11H13Cl2N2O3P |
分子量 |
323.11 g/mol |
IUPAC名 |
2-[bis(2-chloroethyl)amino]-2-oxo-3H-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H13Cl2N2O3P/c12-5-7-15(8-6-13)19(17)14-11(16)9-3-1-2-4-10(9)18-19/h1-4H,5-8H2,(H,14,16,17) |
InChIキー |
IWWVGLDZXVFQAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NP(=O)(O2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


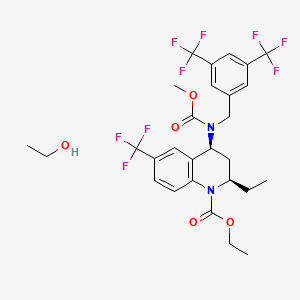
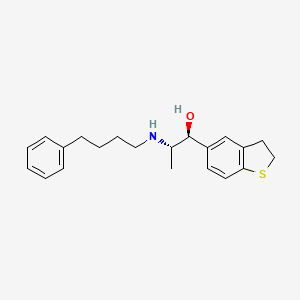
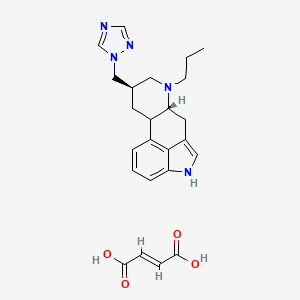
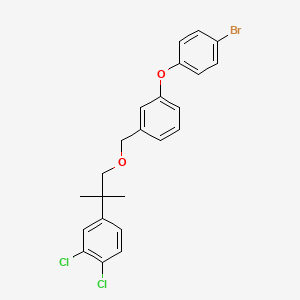
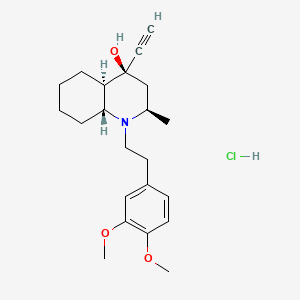
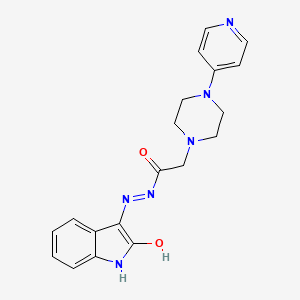
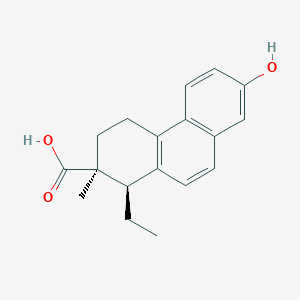
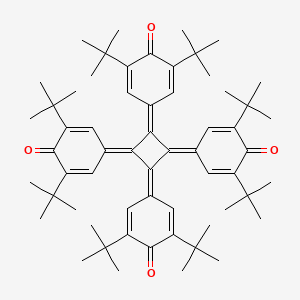
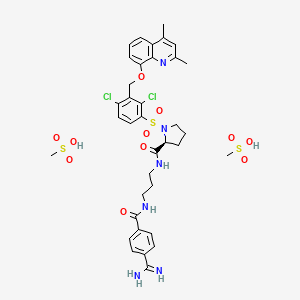
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
